molecular formula C7H10O2 B8551257 3-Isopropylidenetetrahydrofuran-2-one

3-Isopropylidenetetrahydrofuran-2-one

Cat. No.: B8551257
M. Wt: 126.15 g/mol
InChI Key: QHFBMVVMZMWZNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Isopropylidenetetrahydrofuran-2-one is a five-membered lactone ring derivative featuring an isopropylidene substituent. Such lactones are critical intermediates in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to their reactivity and ability to act as precursors for complex molecules .

Properties

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

IUPAC Name

3-propan-2-ylideneoxolan-2-one

InChI

InChI=1S/C7H10O2/c1-5(2)6-3-4-9-7(6)8/h3-4H2,1-2H3

InChI Key

QHFBMVVMZMWZNC-UHFFFAOYSA-N

Canonical SMILES

CC(=C1CCOC1=O)C

Origin of Product

United States

Comparison with Similar Compounds

3-Methyl-5-(2-oxopropyl)dihydrofuran-2(3H)-one (CAS 90482-36-3)

  • Structure : Dihydrofuran-2-one core with methyl and 2-oxopropyl substituents.
  • Molecular Formula : C₈H₁₂O₃; MW : 156.18 g/mol .
  • Comparison :
    • The 2-oxopropyl group introduces a ketone functionality, enhancing polarity compared to the isopropylidene group in the target compound.
    • Reactivity differences: The ketone may participate in nucleophilic additions, whereas the isopropylidene group (alkene) could undergo cycloaddition or hydrogenation reactions.
    • Applications: Likely used in fine chemical synthesis due to its bifunctional reactivity.

(3E)-3-(2-Methylpropylidene)-1,3-dihydro-2-benzofuran-1-one (CAS 56014-69-8)

  • Structure: Isobenzofuranone (benzofused lactone) with a 2-methylpropylidene substituent.
  • Molecular Formula : C₁₂H₁₂O₂; MW : 188.22 g/mol .
  • Comparison: The benzofused aromatic ring increases conjugation, improving UV absorption and stability but reducing ring strain compared to tetrahydrofuran-2-one. Applications: Potential use in photochemical studies or as a fluorescent probe.

3-(Pyridin-3-yl)dihydrofuran-2(3H)-one (CAS 1314969-63-5)

  • Structure : Dihydrofuran-2-one with a pyridinyl substituent.
  • Molecular Formula: C₉H₉NO₂; MW: 163.17 g/mol .
  • Reactivity: The nitrogen heterocycle may coordinate metals or participate in acid-base reactions. Applications: Likely a pharmaceutical intermediate due to its heteroaromatic functionality.

Dihydro-3-iodofuran-2(3H)-one (CAS 128836-43-1)

  • Structure : Dihydrofuran-2-one with an iodine substituent.
  • Molecular Formula : C₄H₅IO₂; MW : 212.99 g/mol .
  • Reactivity: Iodine’s leaving-group ability makes this compound suitable for nucleophilic substitution reactions.

3-Propylidene-1(3H)-isobenzofuranone (CAS 17369-59-4)

  • Structure: Isobenzofuranone with a propylidene group.
  • Molecular Formula : C₁₁H₁₀O₂; MW : 174.20 g/mol .
  • Comparison: Extended conjugation from the benzene ring stabilizes the lactone, reducing reactivity in ring-opening reactions compared to non-aromatic analogs.

Key Structural and Functional Differences

Compound Core Structure Key Substituent Molecular Weight (g/mol) Notable Reactivity/Applications
3-Isopropylidenetetrahydrofuran-2-one Tetrahydrofuran-2-one Isopropylidene ~156* Cycloadditions, hydrogenation
3-Methyl-5-(2-oxopropyl)dihydrofuran-2(3H)-one Dihydrofuran-2-one 2-Oxopropyl 156.18 Bifunctional synthesis
(3E)-3-(2-Methylpropylidene)-1,3-dihydro-2-benzofuran-1-one Isobenzofuranone 2-Methylpropylidene 188.22 Photochemical applications
3-(Pyridin-3-yl)dihydrofuran-2(3H)-one Dihydrofuran-2-one Pyridinyl 163.17 Pharmaceutical intermediates
Dihydro-3-iodofuran-2(3H)-one Dihydrofuran-2-one Iodine 212.99 Nucleophilic substitutions

*Estimated based on similar analogs.

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